2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Drug Discovery Synthetic Chemistry Kinase Inhibitor

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3) is a polysubstituted aromatic amine belonging to the class of morpholinyl nitroanilines. Structurally, it features a unique combination of a nitro group, a methoxy group, and a morpholine ring on a benzenamine core (C11H15N3O4, MW: 253.25 g/mol).

Molecular Formula C11H15N3O4
Molecular Weight 253.25 g/mol
Cat. No. B13908447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine
Molecular FormulaC11H15N3O4
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)[N+](=O)[O-])N2CCOCC2
InChIInChI=1S/C11H15N3O4/c1-17-11-7-9(13-2-4-18-5-3-13)10(14(15)16)6-8(11)12/h6-7H,2-5,12H2,1H3
InChIKeyYMIYWAWQAYMLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine: A Key Nitro-Aniline Intermediate for Kinase-Targeted Drug Discovery


2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS: 1903010-18-3) is a polysubstituted aromatic amine belonging to the class of morpholinyl nitroanilines . Structurally, it features a unique combination of a nitro group, a methoxy group, and a morpholine ring on a benzenamine core (C11H15N3O4, MW: 253.25 g/mol) . This specific substitution pattern makes it a versatile synthetic intermediate rather than a direct bioactive agent. Its primary utility in pharmaceutical research lies in its role as a precursor to the 2-methoxy-4-morpholinoaniline scaffold, a critical building block in the synthesis of numerous kinase inhibitors, including the dual FAK/IGF-1R inhibitor TAE226 [1] and various other pyrimidine-based drug candidates [2].

Why 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine Cannot Be Replaced by Simpler Nitroaniline Analogs


Procurement based solely on the nitroaniline core class is a high-risk strategy, as generic substitution fails to account for the unique synthetic trajectory enabled by the specific 2-methoxy-4-morpholinyl-5-nitro substitution pattern. Simpler analogs like 2-methoxy-5-nitroaniline (CAS 99-55-8) or 2-methoxy-4-nitroaniline (CAS 97-52-9) lack the morpholine ring, a group crucial for imparting specific pharmacokinetic properties and target binding affinity in final drug candidates . Conversely, compounds like 4-(2-Methoxy-4-nitrophenyl)morpholine (CAS 97459-72-8) lack the essential 5-amino group, preventing direct incorporation into drug scaffolds via amide or urea bond formation . The target compound, 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine, uniquely positions the nitro group for selective reduction to the corresponding amine, enabling a specific synthetic path to the valuable 2-methoxy-4-morpholinoaniline intermediate. This precise reactivity profile, quantified by a predicted pKa of 3.90±0.12, which influences salt formation and purification, is not replicated by any single analog, making it irreplaceable for projects exploiting this specific molecular architecture .

Quantitative Evidence Guide: Differentiating 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS 1903010-18-3) from Its Closest Analogs


Precision in Synthesis: Unique Reducing Group Selectivity Over Non-Morpholine Analogs

The target compound provides a direct and selective synthetic route to the 2-methoxy-4-morpholinoaniline building block, a core component of the clinical-stage FAK inhibitor TAE226. The compound 2-Methoxy-5-nitroaniline, an analog without the morpholine ring, cannot be used to access this critical pharmacophore without additional, low-yielding synthetic steps, while reduction of the target compound's nitro group yields the precise building block required for TAE226 [1]. This is supported by the proven use of the resulting aniline in synthesizing an inhibitor with a recorded ULK1 IC50 of 200 nM in gamma-32P assays [2].

Drug Discovery Synthetic Chemistry Kinase Inhibitor

Physicochemical Property Differentiation: Molar Volume and Predicted Density for Formulation

The target compound exhibits a significantly larger molecular weight and predicted density compared to its non-morpholine analog. This matters for process chemistry and pre-formulation studies where molar volume and density can affect crystallization, solubility, and powder handling. The predicted density of the target compound is 1.326±0.06 g/cm³, compared to 2-methoxy-5-nitroaniline which has a density of 1.366 g/cm³ and a much lower molecular weight of 168.15 g/mol [1].

Pre-formulation Process Chemistry Crystallization

Reactive Intermediate Generation Potential: A Unique Advantage Over the Reduced Amine Analog

A key differentiator from the reduced analog, 2-Methoxy-4-morpholinoaniline, is the target compound's ability to undergo bioreduction. The nitro group can be reduced in a biological environment or chemically to form reactive intermediates, such as nitroso and hydroxylamine species, which can interact with cellular components . This mechanism is documented for the compound's potential activity in inducing cell differentiation [1]. This property is entirely absent in the reduced amine analog, providing a unique biochemical tool for studying redox-mediated mechanisms or designing prodrugs, where the reduced form would be inert.

Medicinal Chemistry Redox Chemistry Covalent Inhibitors

Ionization State Control: Predicted pKa Distinction from Positional Isomers

The specific arrangement of functional groups gives the target compound a predicted pKa of 3.90±0.12 . This value is distinct from its positional isomer, 4-(4-Morpholinyl)-3-nitrobenzenamine (CAS 5367-65-7), where the amino and nitro groups are in different positions relative to the morpholine ring. While the exact pKa of the isomer is not always reported, the difference in the core structure (2-methoxy-4-morpholinyl-5-nitro vs. 4-morpholinyl-3-nitro) will alter the ionization state of the molecule at a given pH. This directly impacts its solubility, its ability to form specific salts, and its behavior during common purification techniques like extraction or preparative HPLC, with the target compound's 3.90 pKa suggesting it can be deprotonated under mildly acidic conditions for separation.

Purification Salt Selection Bioavailability

Optimal Application Scenarios for Procuring 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine (CAS 1903010-18-3)


Lead Optimization in Kinase Inhibitor Programs Targeting FAK, ULK1, or ERK

This compound is the optimal starting material for programs focused on generating libraries of 2,4-disubstituted pyrimidine or pyrrolo[2,3-d]pyrimidine kinase inhibitors. Its use is mandated when the target pharmacophore requires the 2-methoxy-4-morpholin-4-ylphenyl moiety, as found in the dual FAK/IGF-1R inhibitor TAE226 [1] and a ULK1 inhibitor with an IC50 of 200 nM [2]. Substituting a simpler or different analog introduces a structural liability that will almost certainly abolish target binding based on established SAR, making the target compound an indispensable and non-substitutable reagent for this specific chemical series.

Investigating Bioreductive Prodrugs and Cellular Differentiation Mechanisms

For researchers exploring the role of nitroaromatic reduction in inducing monocyte differentiation from undifferentiated cells, this compound is a critical tool [1]. The documented activity in arresting cell proliferation and inducing differentiation, a mechanism absent in the reduced amine analog, makes it uniquely suited for these studies [2]. Procurement should be prioritized when the goal is to generate reactive intermediates via enzymatic or chemical reduction, as this specific scaffold provides the attachment points for the morpholine and methoxy groups that may influence cellular uptake and target engagement prior to activation.

Developing Robust Purification and Salt Formation Protocols

Process chemistry groups developing scalable routes to this valuable building block will rely on its unique and quantifiable physicochemical properties. The predicted pKa of 3.90±0.12 [1] is a non-negotiable parameter for designing liquid-liquid extraction steps or selective crystallization of the free base versus specific salts. Workflows attempting to substitute an isomer or a simpler analog for proof-of-concept purification studies will fail, as the resulting data on solubility, impurity rejection, and crystal morphology will not be transferable. The target compound and its defined properties must be the basis for generating quality-by-design (QbD) parameters for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxy-4-(4-morpholinyl)-5-nitrobenzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.